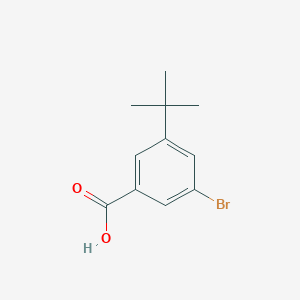

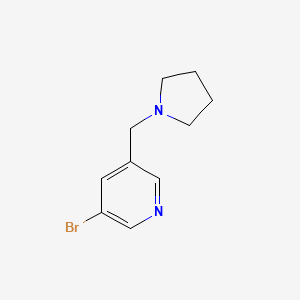

3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine

Übersicht

Beschreibung

The compound 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine is a brominated pyridine derivative with a pyrrolidine moiety attached to the pyridine ring. While the specific compound is not directly studied in the provided papers, related brominated pyridine compounds and their derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine.

Synthesis Analysis

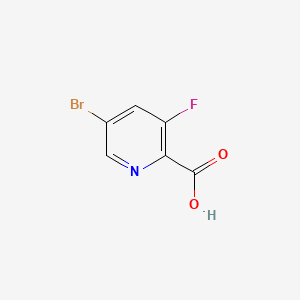

The synthesis of related brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the preparation of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another relevant synthesis method is the Fischer indole cyclization, which has been used to construct a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework . These methods could potentially be adapted for the synthesis of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been extensively studied using single-crystal X-ray diffraction (XRD) . Density functional theory (DFT) calculations are often employed to optimize the geometry and predict the electronic structure of these compounds . The molecular geometry in the solid state and the presence of intermolecular interactions such as hydrogen bonding and π-π interactions are crucial for understanding the stability and reactivity of these molecules .

Chemical Reactions Analysis

Brominated pyridine derivatives are known to participate in various chemical reactions due to the presence of the reactive bromine atom, which can be substituted or participate in coupling reactions . The reactivity can be further analyzed by mapping the molecular electrostatic potential (MEP) over the stabilized geometries of the compounds . The MEP can indicate the sites of nucleophilic and electrophilic attack, which is valuable for predicting the outcomes of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives include their spectroscopic characteristics, which can be determined using techniques like FT-IR and NMR spectroscopy . The optical properties, such as UV-Vis absorption, are influenced by the electronic structure and can be studied using time-dependent DFT (TD-DFT) . The non-linear optical (NLO) properties are also of interest due to potential applications in materials science . Additionally, the antimicrobial activities of these compounds have been tested, indicating potential biological relevance .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine has been utilized in the synthesis of novel cyanopyridine derivatives with significant antibacterial activity. Compounds derived from it showed promising minimal inhibitory concentration values against a range of aerobic and anaerobic bacteria, indicating potential in the development of new antibacterial agents (Bogdanowicz et al., 2013).

Spectroscopic and Optical Properties

The compound has been a subject of extensive spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. It's a key molecule in density functional theory (DFT) studies, contributing to understanding its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Its interaction with pBR322 plasmid DNA and antimicrobial activities have been explored, offering insights into its potential applications in medicinal chemistry and biochemistry (Vural & Kara, 2017).

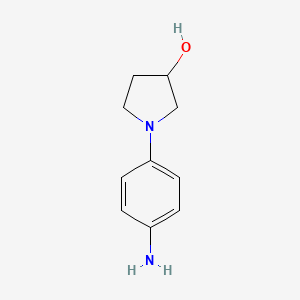

Complexation with Group IIIA Metals

Research has explored the complexation of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine with Group IIIA metals, leading to the synthesis of new metal complexes. These complexes, characterized by various spectroscopic methods, have shown moderate cytotoxic effects, indicating potential applications in cancer research and treatment (Asadi et al., 2009).

Catalysis and Synthesis of Alkaloids

The compound has been integral in the catalysis and synthesis of natural alkaloids like variolin B and deoxyvariolin B, showcasing its importance in organic synthesis and medicinal chemistry. The palladium-mediated functionalization of the compound has opened new avenues for the synthesis of complex organic molecules with significant biological activities (Baeza et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-5-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-5-9(6-12-7-10)8-13-3-1-2-4-13/h5-7H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZLPRVDXABSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

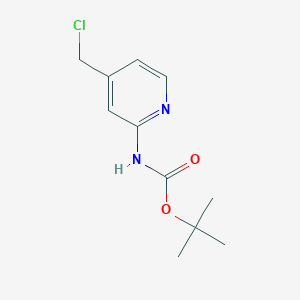

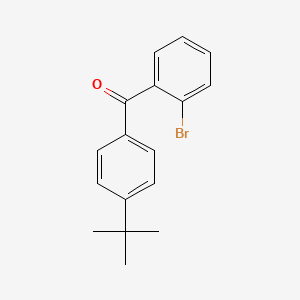

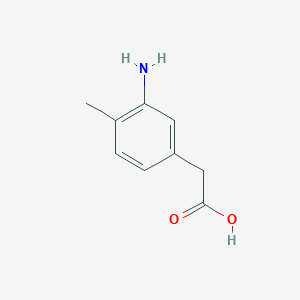

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)

![5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1287170.png)

![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)

![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)